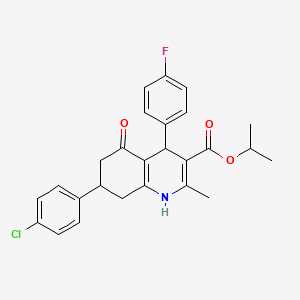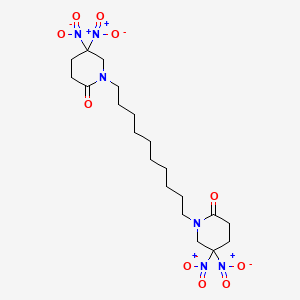
(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine is a synthetic organic compound that belongs to the class of triazinan-2-imines This compound is characterized by the presence of a benzylpiperidine moiety, a chlorophenyl group, and a nitro-substituted triazinan-2-imine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzylpiperidine Moiety: This step involves the alkylation of piperidine with benzyl halides under basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Triazinan-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: The final step involves the nitration of the triazinan-2-imine core using nitrating agents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylpiperidine moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of benzylpiperidine N-oxide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group may play a role in redox reactions, while the benzylpiperidine and chlorophenyl groups may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-fluorophenyl)-N-nitro-1,3,5-triazinan-2-imine
- (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-bromophenyl)-N-nitro-1,3,5-triazinan-2-imine
Uniqueness
The presence of the chlorophenyl group in (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine may impart unique electronic properties, influencing its reactivity and interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.
Propriétés
Formule moléculaire |
C21H25ClN6O2 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
(NE)-N-[1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide |
InChI |
InChI=1S/C21H25ClN6O2/c22-18-6-8-19(9-7-18)26-15-23-21(24-28(29)30)27(16-26)20-10-12-25(13-11-20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2,(H,23,24) |
Clé InChI |
OTFQOYGVKHDNFV-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCC1N\2CN(CN/C2=N\[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1N2CN(CNC2=N[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)
![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)

![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B14949961.png)
![3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)

![N-(2-ethoxyphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14949983.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949989.png)
![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14950004.png)
![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
